molecular formula C8H4F3NS3 B6323045 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione CAS No. 155559-73-2

5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione

Cat. No.: B6323045
CAS No.: 155559-73-2
M. Wt: 267.3 g/mol
InChI Key: MJOBBEOHGJOSBM-UHFFFAOYSA-N
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Description

5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione is a chemical compound known for its unique structural properties and diverse applications in various fields. The compound features a trifluoromethylthio group attached to a benzothiazolethione core, which imparts distinct chemical and physical characteristics. This compound is of significant interest in the fields of pharmaceuticals, agrochemicals, and materials science due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione typically involves the introduction of the trifluoromethylthio group to a benzothiazolethione precursor. One common method involves the reaction of 2-mercaptobenzothiazole with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The scalability of the synthesis is achieved through the use of continuous flow reactors and automated systems that allow for precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0°C to 25°C.

    Reduction: Lithium aluminum hydride; reaction temperature-78°C to 0°C.

    Substitution: Sodium methoxide, potassium tert-butoxide; reaction temperature0°C to 25°C.

Major Products Formed

Scientific Research Applications

5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. Additionally, it can induce oxidative stress in cells, leading to apoptosis or other cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • **5-[(Trifluoromethyl)thio]-2(3H)-benzothiazole
  • **5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolone
  • **5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolamine

Uniqueness

5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione is unique due to the presence of the thione group, which imparts distinct reactivity and biological activity compared to its analogs. The trifluoromethylthio group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS3/c9-8(10,11)15-4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOBBEOHGJOSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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